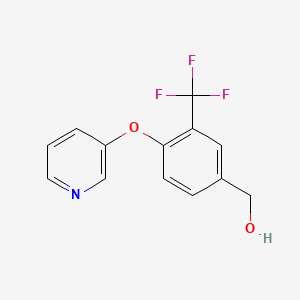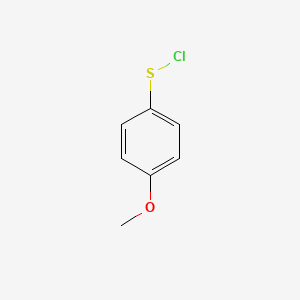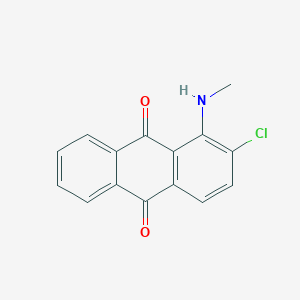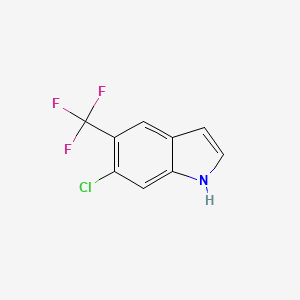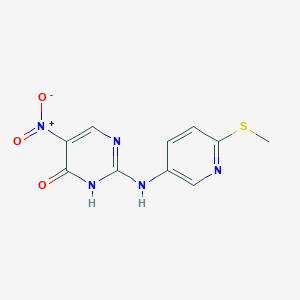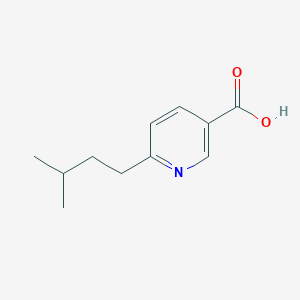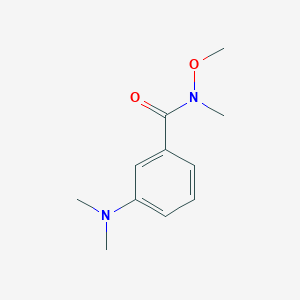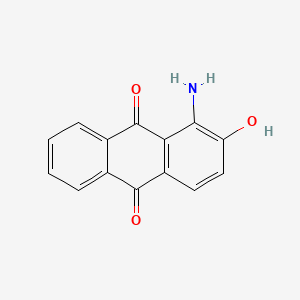
1-Amino-2-hydroxyanthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-hydroxyanthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group at the first position and a hydroxyl group at the second position on the anthraquinone backbone. Its unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2-hydroxyanthra-9,10-quinone can be synthesized through several methods. One common approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures. This method employs a continuous-flow process, optimizing conditions such as reaction temperature, residence time, and the molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields . Another method involves the bromination of 1-aminoanthraquinone followed by hydrolysis .
Industrial Production Methods: Industrial production often utilizes the continuous-flow ammonolysis method due to its efficiency and controllability. This process ensures a high yield of 1-amino-2-hydroxy-9,10-anthraquinone, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-hydroxyanthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Nucleophilic substitution reactions, such as the substitution of bromine in 1-amino-4-bromo-9,10-anthraquinone, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as 2-aminoethanol are employed in nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted anthraquinones, depending on the substituent used.
Applications De Recherche Scientifique
1-Amino-2-hydroxyanthra-9,10-quinone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-amino-2-hydroxy-9,10-anthraquinone exerts its effects involves interactions with cellular proteins and DNA. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival .
Comparaison Avec Des Composés Similaires
1-Amino-2-methyl-9,10-anthraquinone: This compound has a methyl group instead of a hydroxyl group, resulting in different chemical properties.
1-Amino-4-hydroxy-2-methoxy-9,10-anthraquinone: The presence of a methoxy group alters its reactivity and applications.
1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone: The phenoxy group provides unique properties, making it suitable for specific industrial applications.
Uniqueness: 1-Amino-2-hydroxyanthra-9,10-quinone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C14H9NO3 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
1-amino-2-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 |
Clé InChI |
PZHGBWKPRMYCEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


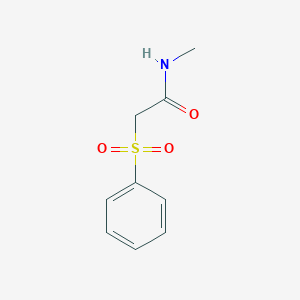
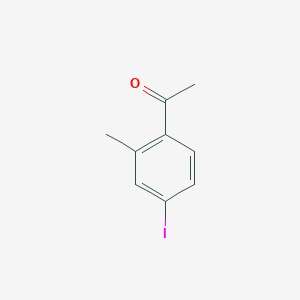
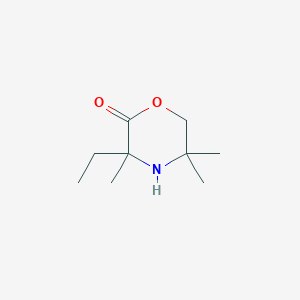
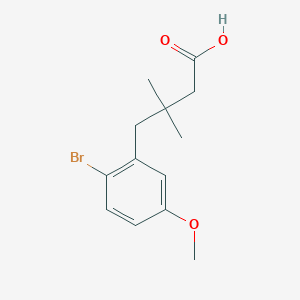
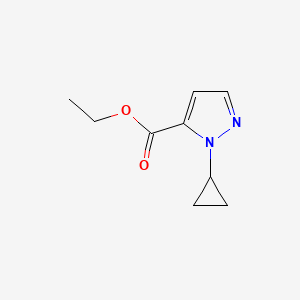
![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)
